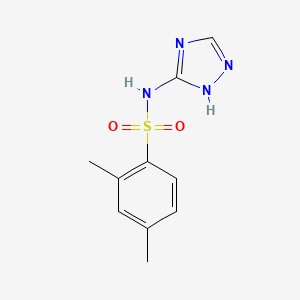
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide, also known as DBPR108, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mecanismo De Acción
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide works by inhibiting the activity of a protein called BCL-2, which plays a critical role in regulating cell death. By inhibiting BCL-2, N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide triggers apoptosis, or programmed cell death, in cancer cells. This mechanism of action is particularly important because many cancer cells have developed resistance to traditional chemotherapy drugs that target rapidly dividing cells.
Biochemical and Physiological Effects:
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide has been shown to have a selective toxicity towards cancer cells, sparing normal cells. This is likely due to the higher expression of BCL-2 in cancer cells compared to normal cells. In addition, N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide has been shown to induce cell cycle arrest and inhibit angiogenesis, the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide is its specificity towards cancer cells, which reduces the risk of side effects. However, one limitation is that it has only been tested in preclinical studies and has not yet entered clinical trials. In addition, more research is needed to determine the optimal dosage and administration route for N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide.
Direcciones Futuras
Future research on N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide could include testing its efficacy in combination with other cancer treatments, such as chemotherapy or immunotherapy. In addition, further studies could investigate the potential of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide in other diseases, such as autoimmune disorders or neurodegenerative diseases. Finally, the development of more potent and selective BCL-2 inhibitors could lead to the development of new cancer therapies.
Métodos De Síntesis
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide can be synthesized using a multi-step process involving the reaction of 2,2-difluoro-1,3-benzodioxole with pyridin-3-ylmethanol, followed by the reaction of the resulting product with 4-aminobenzoyl chloride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies in mouse models have also shown promising results, with N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide inhibiting tumor growth and extending survival rates.
Propiedades
IUPAC Name |
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-(pyridin-3-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O4/c21-20(22)27-17-8-5-15(10-18(17)28-20)24-19(25)14-3-6-16(7-4-14)26-12-13-2-1-9-23-11-13/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMWMVHTNPONBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(O4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)

![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)
![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)
![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)
![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)

![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)

